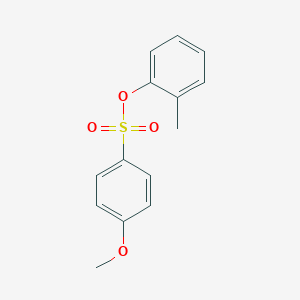

2-Methylphenyl4-methoxybenzenesulfonate

Description

2-Methylphenyl 4-methoxybenzenesulfonate is a sulfonate ester featuring a 4-methoxybenzenesulfonyl group linked to a 2-methylphenyl moiety. This compound belongs to the aryl sulfonate family, characterized by their stability and versatility as intermediates in organic synthesis, pharmaceuticals, and materials science. The 2-methyl substituent on the phenyl ring introduces steric effects, while the 4-methoxy group on the benzenesulfonate moiety contributes electronic effects (e.g., resonance donation), influencing reactivity and solubility .

Propriétés

Formule moléculaire |

C14H14O4S |

|---|---|

Poids moléculaire |

278.33 g/mol |

Nom IUPAC |

(2-methylphenyl) 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C14H14O4S/c1-11-5-3-4-6-14(11)18-19(15,16)13-9-7-12(17-2)8-10-13/h3-10H,1-2H3 |

Clé InChI |

XPMOQNZYJHTHDL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |

SMILES canonique |

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Aryl Sulfonate Family

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

- Steric Effects : The 2-methyl group in the target compound reduces reactivity in sterically demanding reactions compared to unsubstituted phenyl analogues (e.g., 4k or 4l in ) .

- Electronic Effects : The 4-methoxy group stabilizes the sulfonate via resonance, delaying hydrolysis relative to electron-deficient analogues like 4c .

- Solubility : Polar substituents (e.g., methoxy) improve solubility in aprotic solvents (e.g., DMSO), whereas naphthyl derivatives (4k, 4l) exhibit higher lipophilicity .

Stability and Reactivity

- Hydrolysis Resistance: The target compound’s 4-methoxy group enhances resistance to acidic hydrolysis compared to non-electron-donating substituents (e.g., 4c’s methylsulfonyl group) .

- Thermal Stability : Aryl sulfonates with bulky groups (e.g., naphthyl in 4k/4l) exhibit higher thermal stability (>200°C) due to reduced molecular mobility .

Spectroscopic Data (NMR Comparison)

provides ¹H NMR data for analogues synthesized via tosylation (400 MHz, CDCl₃):

- 4g (3-methoxyphenyl) : δ 7.6–6.8 (aromatic protons), δ 3.8 (OCH₃).

- Target Compound (Predicted) : δ 7.5–7.1 (aromatic protons with deshielding due to 2-methyl), δ 3.9 (OCH₃), δ 2.4 (CH₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.